molecular formula C9H11BrO B1583762 (3-Bromopropoxy)benzene CAS No. 588-63-6

(3-Bromopropoxy)benzene

Cat. No. B1583762
CAS RN: 588-63-6
M. Wt: 215.09 g/mol
InChI Key: NIDWUZTTXGJFNN-UHFFFAOYSA-N
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Description

“(3-Bromopropoxy)benzene” is a chemical compound with the molecular formula C9H11BrO. It is also known by other names such as 1-bromo-3-phenoxypropane, 3-Bromopropyl phenyl ether, and Benzene, (3-bromopropoxy)- .


Molecular Structure Analysis

The molecular structure of “(3-Bromopropoxy)benzene” consists of a benzene ring with a bromopropoxy group attached . The molecular weight is 215.087 Da and the monoisotopic mass is 213.999313 Da .


Physical And Chemical Properties Analysis

“(3-Bromopropoxy)benzene” has a density of 1.3±0.1 g/cm3, a boiling point of 261.8±0.0 °C at 760 mmHg, and a flash point of 96.1±0.0 °C .

Scientific Research Applications

  • Organic Synthesis

    • (3-Bromopropoxy)benzene is used as a reagent in organic synthesis . It’s a versatile compound that can be used to create a variety of other compounds.
  • Cytotoxicity Research

    • (3-Bromopropoxy)benzene has been used in the synthesis of glycoconjugates, derivatives of genistein . These compounds were tested for their anticancer activity in vitro in the human cell lines HCT 116 and DU 145 .
    • The compounds were synthesized by treating ω-bromoalkyl C-glycosides derived from L-rhamnal with a tetrabutylammonium salt of genistein .
    • The new, metabolically stable analogs of previously studied O-glycosidic genistein derivatives inhibited proliferation of cancer cell lines through inhibition of the cell cycle .
  • Reductive Coupling of Styrenes and Alkyl Halides
    • This compound has been used in the reductive coupling of 4-t-butylstyrene and (3-bromopropoxy)benzene .
    • The process was carried out in the presence of Fe (NH4)2 (SO4)2 and Zn in an aqueous micellar medium .
    • Density functional theory calculations were used to identify the possible catalytic mechanisms and the origin of the reaction .
  • Chemical Database
    • (3-Bromopropoxy)benzene is listed in various chemical databases . These databases provide information about its structure, properties, spectra, suppliers and links for further reading .

Safety And Hazards

“(3-Bromopropoxy)benzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

3-bromopropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDWUZTTXGJFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060425
Record name Benzene, (3-bromopropoxy)-
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(3-Bromopropoxy)benzene

CAS RN

588-63-6
Record name (3-Bromopropoxy)benzene
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Record name Benzene, (3-bromopropoxy)-
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Record name (3-Bromopropoxy)benzene
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Record name Benzene, (3-bromopropoxy)-
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Record name Benzene, (3-bromopropoxy)-
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Record name 3-bromopropyl phenyl ether
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Record name (3-Bromopropoxy)benzene
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Synthesis routes and methods I

Procedure details

Bromophenol (996 g, 5.76 mmol), bromopropane (790 ml, 8.70 mmol) and tetrabutylammonium hydrogensulfate (19.6 g, 48.9 mmol) were dissolved slowly in 5 L of dimethyl sulfoxide. A solution resulting from dissolving sodium hydroxide (2300 g, 57.6 mmol) in 2300 g of water was dropped slowly. Since heat was generated during the above operation, the solution was added so that the internal temperature was kept at 40-45° C. After stirring at room temperature for 1 hour, the mixture was cooled to 25° C. and then 6.7 L of water was added while keeping at 20-30° C. After addition of 12 L of toluene, 3 L of tetrahydrofuran and 3.3 L of water, phase separation was conducted. The organic layer was washed with 8 L of water, two 4.2 L portions of a 20% brine and 8 L of water. After vacuum concentration, the residue was distilled under reduced pressure to yield p-bromopropoxybenzene (b.p. 96-100° C./4 mmHg, 1182.5 g, Yield 95.5%) as a colorless oily matter.
Name
Quantity
6.7 L
Type
solvent
Reaction Step One
Quantity
996 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
catalyst
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
790 mL
Type
catalyst
Reaction Step Two
Quantity
2300 g
Type
reactant
Reaction Step Three
Name
Quantity
2300 g
Type
solvent
Reaction Step Three
Quantity
12 L
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Four
Name
Quantity
3.3 L
Type
solvent
Reaction Step Four
Yield
95.5%

Synthesis routes and methods II

Procedure details

Phenol (1.0 g, 10.6 mmol) was dissolved in acetone (20 mL). Anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol) was added to the solution. The reaction mixture was refluxed in an oil bath for 12 h. After the reaction, the potassium carbonate was removed by suction filtration and solvent was removed under reduced pressure to give the crude product which was then purified by column chromatography using ethyl acetate:hexane (3:7) to give product 26 (2.05 g, 90%). 1H NMR (400 MHz, CDCl3) δ 2.24 (m, 2H), 3.54 (t, J=6.4 Hz, 2H), 4.03 (t, J=5.8 Hz, 2H), 6.86 (m, 3H), 7.21 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step Two
Quantity
8.58 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromopropoxy)benzene
Reactant of Route 2
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(3-Bromopropoxy)benzene
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(3-Bromopropoxy)benzene
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(3-Bromopropoxy)benzene
Reactant of Route 5
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(3-Bromopropoxy)benzene
Reactant of Route 6
Reactant of Route 6
(3-Bromopropoxy)benzene

Citations

For This Compound
110
Citations
B Yang, RF Storey - Polymer Chemistry, 2015 - pubs.rsc.org
… The quenching reactions were studied as a function of quenching catalyst (AlCl 3 and TiCl 4 ), quencher (3-bromopropoxy benzene, anisole, and isopropoxybenzene), temperature (−50…
Number of citations: 10 pubs.rsc.org
KJ Kuder, T Kottke, H Stark, X Ligneau, JC Camelin… - Inflammation …, 2010 - Springer
… N,N′-Cyclic thiourea derivatives heated in 2-propanol with triethylamine gave triethylamine salts then reacted with previously obtained 3-bromopropoxy benzene derivates. …
Number of citations: 10 link.springer.com
AN Kursunlu, E Güler - … , and Their Applications: Selected Proceedings of …, 2023 - Springer
In this study, a symmetrical pillar[5]arene derivative containing ten quinoline groups was prepared. The synthesis detail is given below as a scheme. Here, pillar[5]arene and quinoline …
Number of citations: 4 link.springer.com
DL Morgan, N Martinez-Castro, RF Storey - Macromolecules, 2010 - ACS Publications
Alkoxybenzenes were used to end-quench TiCl 4 -catalyzed quasiliving isobutylene polymerizations initiated from 2-chloro-2,2,4-trimethylpentane or 5-tert-butyl-1,3-di(1-chloro-1-…
Number of citations: 68 pubs.acs.org
CG Campbell, RF Storey - Journal of Polymer Science Part A …, 2017 - Wiley Online Library
Lewis‐acid catalyzed degradation of poly(isobutylene‐co‐isoprene) (butyl rubber) in the presence of an alkoxybenzene compound was studied as a new route toward low molecular …
Number of citations: 13 onlinelibrary.wiley.com
D Döhler, P Zare, WH Binder - Polymer Chemistry, 2014 - pubs.rsc.org
Hyperbranched azide- and alkyne-functionalized poly(isobutylene)s (PIBs, Mn = 25 200–35 400 g mol−1) suitable for crosslinking at room temperature via the copper-catalyzed alkyne–…
Number of citations: 34 pubs.rsc.org
G Pei, W Xu, J Li - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
An efficient and practical method for the reductive coupling of 4-t-butylstyrene and (3-bromopropoxy)benzene in the presence of Fe(NH4)2(SO4)2 and Zn in an aqueous micellar …
Number of citations: 1 pubs.rsc.org
SE Morgan, HAC Lower, K Mehringer… - American Chemical …, 2020 - ACS Publications
Materials that experience high impact such as military humvees, jet turbines, and satellites can strongly benefit from the use of protective polymeric coatings, where the viscoelastic …
Number of citations: 0 pubs.acs.org
CG Campbell, S Ummadisetty, RF Storey - Macromolecules, 2016 - ACS Publications
During living polymerization of isobutylene, marginal conditions can lead to reaction of carbenium ions with exo-olefin and production of coupled polyisobutylene (PIB). When living PIB …
Number of citations: 6 pubs.acs.org
CM Parada, B Yang, CG Campbell… - Journal of Polymer …, 2020 - Wiley Online Library
Linear, multi‐functional polyisobutylene (PIB) macromers bearing pendent and terminal (meth)acrylate moieties were prepared via electrophilic cleavage/alkylation of butyl rubber in the …
Number of citations: 2 onlinelibrary.wiley.com

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